N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide
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Description
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide is a useful research compound. Its molecular formula is C21H23N3O6S and its molecular weight is 445.49. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Metal Complex Formation
Sulfonamide-derived compounds, including structures related to N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide, have been synthesized and characterized for their biological activities and ability to form metal complexes. A study by Chohan and Shad (2011) reported the synthesis of such compounds and their metal complexes, revealing moderate to significant antibacterial activity and good antifungal activity (Chohan & Shad, 2011).
Photodynamic Therapy Applications
A recent study focused on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures related to the compound . This research, led by Pişkin, Canpolat, and Öztürk (2020), explored the photophysical and photochemical properties of these compounds, highlighting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Antimicrobial Activities
Another aspect of the compound's applications includes its potential antimicrobial activities. Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share a structural resemblance to this compound. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard antimicrobial agents (Helal et al., 2013).
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-13-14(2)23-30-21(13)24-31(26,27)19-11-5-16(6-12-19)22-20(25)15(3)29-18-9-7-17(28-4)8-10-18/h5-12,15,24H,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZAPOCBMJVKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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